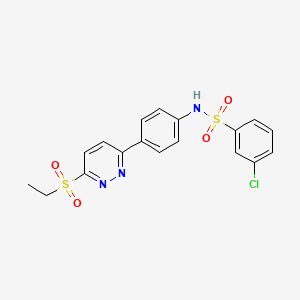![molecular formula C11H13ClN2 B2826723 2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane CAS No. 1467268-86-5](/img/structure/B2826723.png)
2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chloropyridin-2-yl)-2-azabicyclo[221]heptane is a compound of significant interest in the field of organic chemistry It is structurally characterized by a bicyclic framework with a pyridine ring substituted with a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane can be achieved through various methods. One of the most efficient methods involves the use of classical organic reactions. The synthetic route typically starts with the preparation of 1-nitropentan-4-one, which is then subjected to a series of reactions including reduction, cyclization, and chlorination to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using a preparative-scale method. This method utilizes readily available reagents and solvents, and does not require expensive catalysts. The process involves optimizing the reaction conditions at each stage to maximize the yield of the desired product .
化学反应分析
Types of Reactions
2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted pyridine ring.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups.
科学研究应用
2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interaction with neuronal nicotinic acetylcholine receptors, making it a valuable tool in neurobiological research.
Medicine: Due to its analgesic properties, it is explored as a potential non-narcotic pain reliever.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
作用机制
The mechanism of action of 2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane involves its interaction with neuronal nicotinic acetylcholine receptors. It acts as an agonist at these receptors, leading to the activation of ion channels and subsequent neuronal signaling. This interaction is responsible for its analgesic effects and potential therapeutic applications .
相似化合物的比较
Similar Compounds
Epibatidine: A structurally similar compound known for its potent analgesic properties.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with interesting biological activities.
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share a similar pyridine ring structure and are studied for their biological activities.
Uniqueness
What sets 2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane apart from these similar compounds is its specific substitution pattern and its unique interaction with neuronal nicotinic acetylcholine receptors. This makes it a valuable compound in the development of new analgesics and neurobiological research tools.
属性
IUPAC Name |
2-(5-chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-9-2-4-11(13-6-9)14-7-8-1-3-10(14)5-8/h2,4,6,8,10H,1,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSDKRZRCYIRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2826642.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide](/img/structure/B2826647.png)





![3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2826654.png)


![1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2826659.png)

![N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2826663.png)
